molecular formula C11H16N2O2 B14377460 Methyl 5-pentylpyrazine-2-carboxylate CAS No. 89967-30-6

Methyl 5-pentylpyrazine-2-carboxylate

Cat. No.: B14377460
CAS No.: 89967-30-6
M. Wt: 208.26 g/mol
InChI Key: XAPJLKAPAFQNJC-UHFFFAOYSA-N
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Description

Methyl 5-pentylpyrazine-2-carboxylate is an organic compound belonging to the pyrazine family It is characterized by a pyrazine ring substituted with a methyl group at the 5-position and a pentyl group at the 2-position, along with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 5-pentylpyrazine-2-carboxylate typically involves the esterification of 5-pentylpyrazine-2-carboxylic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

5-pentylpyrazine-2-carboxylic acid+methanolH2SO4Methyl 5-pentylpyrazine-2-carboxylate+H2O\text{5-pentylpyrazine-2-carboxylic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 5-pentylpyrazine-2-carboxylic acid+methanolH2​SO4​​Methyl 5-pentylpyrazine-2-carboxylate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts, such as gamma-Al2O3, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-pentylpyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

Methyl 5-pentylpyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases such as diabetes and hyperlipidemia.

    Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties

Mechanism of Action

The mechanism of action of Methyl 5-pentylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects in conditions like diabetes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methylpyrazine-2-carboxylate
  • Methyl 2-pyrazinecarboxylate
  • 5-Methylpyrazine-2-carboxylic acid

Uniqueness

Methyl 5-pentylpyrazine-2-carboxylate is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

89967-30-6

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

methyl 5-pentylpyrazine-2-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-4-5-6-9-7-13-10(8-12-9)11(14)15-2/h7-8H,3-6H2,1-2H3

InChI Key

XAPJLKAPAFQNJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(C=N1)C(=O)OC

Origin of Product

United States

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